molecular formula C19H21NO3S B2390398 6-hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one CAS No. 80761-85-9

6-hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one

Cat. No.: B2390398
CAS No.: 80761-85-9
M. Wt: 343.44
InChI Key: WINNWDJGKLCZDU-UHFFFAOYSA-N
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Description

6-Hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives under acidic conditions.

    Introduction of the Thiazole Ring: The thiazole ring is introduced via a condensation reaction between the chromone core and a thioamide derivative.

    Hexyl Group Addition: The hexyl group is added through an alkylation reaction using hexyl bromide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chromone core can be reduced to form a dihydrochromone derivative.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

    Oxidation: Formation of 6-hexyl-7-oxo-3-(2-methylthiazol-4-yl)-4H-chromen-4-one.

    Reduction: Formation of 6-hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-dihydrochromen-4-one.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

6-Hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Hexyl-7-hydroxy-4H-chromen-4-one: Lacks the thiazole ring, resulting in different biological activity.

    7-Hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one: Lacks the hexyl group, affecting its solubility and interaction with biological targets.

Uniqueness

6-Hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one is unique due to the presence of both the hexyl group and the thiazole ring, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

6-hexyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-3-4-5-6-7-13-8-14-18(9-17(13)21)23-10-15(19(14)22)16-11-24-12(2)20-16/h8-11,21H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINNWDJGKLCZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CSC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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